molecular formula C14H11F3N2O5S B14636302 2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide CAS No. 55688-20-5

2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide

Cat. No.: B14636302
CAS No.: 55688-20-5
M. Wt: 376.31 g/mol
InChI Key: SXHBOEWJFONOEF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . This particular compound is characterized by the presence of trifluoromethyl, nitro, and phenoxy groups, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide typically involves multiple steps. One common synthetic route starts with the reaction of aniline with trifluoroacetic anhydride to form a trifluoromethylated intermediate. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonamide group. The final step involves the nitration of the phenoxy group to introduce the nitro functionality .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The trifluoromethyl group can be reduced to a methyl group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential antimicrobial and antifungal activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the transition state of peptide hydrolysis. This inhibition can disrupt essential biological processes in microorganisms, leading to their death .

Comparison with Similar Compounds

Similar compounds to 2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide include:

The uniqueness of this compound lies in its combination of trifluoromethyl, nitro, and phenoxy groups, which contribute to its distinct chemical and biological activities.

Properties

CAS No.

55688-20-5

Molecular Formula

C14H11F3N2O5S

Molecular Weight

376.31 g/mol

IUPAC Name

2,2,2-trifluoro-N-(4-nitro-2-phenoxyphenyl)ethanesulfonamide

InChI

InChI=1S/C14H11F3N2O5S/c15-14(16,17)9-25(22,23)18-12-7-6-10(19(20)21)8-13(12)24-11-4-2-1-3-5-11/h1-8,18H,9H2

InChI Key

SXHBOEWJFONOEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)CC(F)(F)F

Origin of Product

United States

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